molecular formula C18H18F2O4 B8311611 Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate

Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate

Cat. No.: B8311611
M. Wt: 336.3 g/mol
InChI Key: VRPAZPSEKXXSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate ester group, a fluorinated ethyl ether, and a phenylmethyl ether. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate typically involves multiple steps:

    Formation of the benzoate core: The benzoate core can be synthesized through esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the fluorinated ethyl ether: The fluorinated ethyl ether group can be introduced via a nucleophilic substitution reaction using 2-fluoro-1-(fluoromethyl)ethyl chloride and a suitable base.

    Attachment of the phenylmethyl ether: The phenylmethyl ether group can be attached through a Williamson ether synthesis, where 3-hydroxy-5-(phenylmethyl)benzoate reacts with benzyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with substituted nucleophiles.

Scientific Research Applications

Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate involves its interaction with specific molecular targets. The fluorinated ethyl ether and phenylmethyl ether groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[2-chloro-1-(chloromethyl)ethyl]oxy}-5-[(phenylmethyl)oxy]benzoate: Similar structure but with chlorine atoms instead of fluorine.

    Methyl 3-{[2-bromo-1-(bromomethyl)ethyl]oxy}-5-[(phenylmethyl)oxy]benzoate: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity, biological activity, and physical properties compared to its chloro and bromo analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.

Properties

Molecular Formula

C18H18F2O4

Molecular Weight

336.3 g/mol

IUPAC Name

methyl 3-(1,3-difluoropropan-2-yloxy)-5-phenylmethoxybenzoate

InChI

InChI=1S/C18H18F2O4/c1-22-18(21)14-7-15(23-12-13-5-3-2-4-6-13)9-16(8-14)24-17(10-19)11-20/h2-9,17H,10-12H2,1H3

InChI Key

VRPAZPSEKXXSAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OC(CF)CF)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

DIAD (7.63 μL, 38.7 mmol) was added in a drop wise fashion to a solution of methyl 3-hydroxy-5-{[phenylmethyl]oxy}benzoate (5.00 g, 19.4 mmol), 1,3-difluoropropan-2-ol (3 mL, 38.7 mmol), and triphenylphosphine (10.16 g, 38.7 mmol) in THF (100 mL) under an inert atmosphere at 0° C. The solution was allowed to reach RT and left to stir for 2 days. The THF was removed in vacuo and the residual oil slurried with a mixture of 20% ethyl acetate in isohexane. After allowing to stir for 90 minutes the mixture was filtered and the filtrate evaporated. The residual was oil chromatographed on silica, eluting with 30% ethyl acetate in isohexane, to give the desired compound (7.41 g).
Name
Quantity
7.63 μL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10.16 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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